Castasterone

概要

説明

24-エピカスタステロンは、植物の成長と発達において重要な役割を果たす、多価ヒドロキシ化ステロイド植物ホルモンの一種であるブラシノステロイドです。ブラシノステロイドは、細胞の伸長、分裂、分化など、さまざまな生理学的プロセスを調節する能力で知られています。 特に、24-エピカスタステロンは、植物における強力な成長促進化合物として同定されており、ホルモンバランスとストレス応答に影響を与えています .

2. 製法

合成経路および反応条件: 24-エピカスタステロンの合成は、入手しやすいステロイド前駆体から始まり、いくつかの段階を踏みます。このプロセスには通常、水酸化、酸化、還元反応が含まれます。一般的な合成経路の1つは、特定の位置でステロイド前駆体を水酸化し、続いて酸化して必要な官能基を導入します。 最後の段階では、通常、還元反応によって目的の立体化学が得られます .

工業生産方法: 24-エピカスタステロンの工業生産は、その合成の複雑さのためにあまり一般的ではありません。バイオテクノロジー技術の進歩により、緑藻であるHydrodictyon reticulatumなどの天然源からこの化合物を抽出できるようになりました。 この方法は、藻類を制御された条件下で培養し、溶媒抽出法を使用して化合物を抽出することを含みます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available steroid precursors. The process typically includes hydroxylation, oxidation, and reduction reactions. One common synthetic route involves the hydroxylation of a steroid precursor at specific positions, followed by oxidation to introduce the necessary functional groups. The final steps often involve reduction reactions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of 24-Epithis compound is less common due to the complexity of its synthesis. advancements in biotechnological methods have enabled the extraction of this compound from natural sources, such as the green alga Hydrodictyon reticulatum. This method involves cultivating the algae under controlled conditions and extracting the compound using solvent extraction techniques .

化学反応の分析

反応の種類: 24-エピカスタステロンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、酸素を含む官能基を導入します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、目的の立体化学を実現します。

主な生成物: これらの反応から生成される主な生成物には、24-エピカスタステロンのさまざまな誘導体があり、それぞれが独自の生物活性を持ちます。 これらの誘導体は、植物の成長と発達における化合物の影響を研究するために、科学研究で頻繁に使用されています .

4. 科学研究での応用

24-エピカスタステロンは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Pharmaceutical Applications

1.1. Anti-Cancer Properties

Recent research has demonstrated that castasterone exhibits significant cytotoxic effects on human small-cell lung cancer (SCLC) cells. In a study, CAS was shown to be effective against both drug-sensitive (H69) and multi-drug resistant (VPA17) SCLC cells, with an IC50 of approximately 1.0 μM for both cell lines. Notably, CAS did not exhibit cytotoxicity toward normal lung epithelial cells (BEAS-2), indicating its potential selectivity for cancer cells .

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | IC50 (μM) | Sensitivity |

|---|---|---|

| H69 (SCLC) | 1.0 | Drug-sensitive |

| VPA17 (SCLC) | 1.0 | Multi-drug resistant |

| BEAS-2 | >40 | Normal epithelial |

1.2. Reversal of Drug Resistance

This compound has been shown to reverse multi-drug resistance in SCLC cells. When combined with common chemotherapeutic agents like etoposide and doxorubicin, CAS exhibited synergistic effects, enhancing the efficacy of these drugs . This suggests that CAS may act through different biochemical pathways than traditional chemotherapy agents.

Table 2: Combination Studies with this compound

| Drug Combination | Combination Index (CI) |

|---|---|

| CAS + Etoposide | 0.77 |

| CAS + Doxorubicin | 0.85 |

| CAS + Epibrassinolide | 1.07 |

Agricultural Applications

2.1. Stress Tolerance

This compound plays a crucial role in enhancing plant tolerance to abiotic stresses such as salinity and heavy metal toxicity. Studies have indicated that seed soaking with this compound can activate enzymatic defense systems in plants like Brassica juncea, leading to increased antioxidant activity and polyphenol accumulation under stress conditions .

Table 3: Effects of this compound on Antioxidant Enzymes

| Treatment | Superoxide Dismutase (SOD) Activity | Polyphenol Oxidase Activity | Catalase Activity |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Increased |

2.2. Growth Enhancement

In addition to stress tolerance, this compound has been shown to enhance growth parameters in various crops by promoting cell elongation and division . Its application can lead to improved yield and quality of agricultural products.

Biotechnological Applications

3.1. Metabolic Pathways

Research into the metabolic pathways involving this compound has revealed its role as a precursor to brassinolide, the most active BR involved in plant growth regulation . Understanding these pathways can facilitate biotechnological interventions aimed at enhancing BR production in economically important crops.

Case Studies

Case Study 1: this compound in Cancer Treatment

A recent study highlighted the efficacy of this compound in reversing drug resistance in SCLC cells by inducing apoptosis through DNA fragmentation and modulation of β-catenin levels . This provides a promising avenue for developing new cancer therapies that incorporate plant-derived compounds.

Case Study 2: Enhancing Crop Resilience

In agricultural trials, this compound application significantly improved the growth and yield of Brassica juncea under copper stress conditions, showcasing its potential as a natural growth regulator in sustainable farming practices .

作用機序

24-エピカスタステロンの作用機序は、植物細胞内の特定の受容体との相互作用を含み、さまざまなシグナル伝達経路の活性化につながります。これらの経路は、細胞の伸長、分裂、分化に関与する遺伝子の発現を調節します。この化合物は、重要な植物ホルモンのレベルにも影響を与え、成長とストレス耐性を促進します。 24-エピカスタステロンの分子標的には、オーキシン、サリチル酸、ジャスモン酸、アブシジン酸の生合成とシグナル伝達に関与する受容体と酵素が含まれます .

類似化合物との比較

24-エピカスタステロンは、その特定の構造と生物活性のために、ブラシノステロイドの中でユニークです。類似の化合物には以下が含まれます。

ブラシノライド: 成長促進効果が類似しているが、構造的特徴が異なる、別の強力なブラシノステロイドです。

24-エピブラシノライド: 生物活性は似ていますが、立体化学が異なる、密接に関連する化合物です。

カスタステロン: ブラシノライドの前駆体で、成長調節特性が似ています

24-エピカスタステロンの独自性は、植物の受容体との特定の相互作用と、さまざまな生理学的プロセスを調節する能力にあります。そのため、科学研究や農業用途にとって貴重な化合物となっています。

生物活性

Castasterone (CAS) is a significant plant steroid hormone belonging to the brassinosteroid (BR) family, which plays crucial roles in plant growth, development, and stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various plant species, and potential therapeutic applications in human health, particularly in cancer treatment.

Overview of this compound

First isolated from insect galls on chestnut trees in 1982, this compound is recognized for its potent biological activities. It serves as a precursor to epibrassinolide (EB), another active BR, and is involved in various physiological processes such as cell elongation, division, and differentiation. This compound is present in many plant species and contributes to their adaptation to environmental stresses.

1. Cytotoxic Effects in Cancer Cells

Recent studies have demonstrated that this compound exhibits cytotoxic effects on small-cell lung cancer (SCLC) cells. Research indicated that this compound has an IC50 value of approximately 1.0 μM for both drug-sensitive (H69) and multi-drug resistant (VPA17) SCLC cell lines. Notably, this compound did not exhibit cytotoxicity on normal lung epithelial cells, suggesting a tumor-specific action .

- Table 1: Cytotoxicity of this compound on SCLC Cells

| Cell Line | IC50 (μM) | Cytotoxicity on Normal Cells |

|---|---|---|

| H69 | 1.0 | No effect (IC50 > 40 μM) |

| VPA17 | 1.0 | No effect (IC50 > 40 μM) |

The mechanism behind its cytotoxicity may involve the induction of apoptosis through the activation of the Wnt signaling pathway, evidenced by a significant reduction in β-catenin levels following treatment with this compound .

2. Enhancement of Plant Stress Tolerance

This compound has been shown to enhance tolerance to abiotic stresses such as salinity and heavy metal toxicity. In studies involving Brassica juncea, this compound application improved the plant's antioxidant defense system under copper stress by increasing the activities of superoxide dismutase (SOD), catalase (CAT), and polyphenol oxidase (PPO) .

- Table 2: Antioxidative Enzyme Activities in Brassica juncea

| Treatment | SOD Activity (%) | CAT Activity (%) | PPO Activity (%) |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Copper Stress | Increased | Increased | Increased |

| This compound + Cu | Significantly Increased | Significantly Increased | Significantly Increased |

The study highlighted that this compound not only mitigated oxidative stress but also promoted the accumulation of phenolic compounds such as caffeic acid and chlorogenic acid, which are vital for plant defense mechanisms .

Case Study 1: this compound in Cancer Therapy

A study evaluated the effects of this compound on SCLC cells, revealing its potential as a therapeutic agent. The findings showed that pretreatment with this compound restored drug sensitivity in resistant cell lines and demonstrated synergistic effects when combined with conventional chemotherapy agents like etoposide and doxorubicin .

- Table 3: Synergistic Effects of this compound with Chemotherapy

| Drug Combination | Effect on Drug Sensitivity |

|---|---|

| This compound + Etoposide | Restored sensitivity |

| This compound + Doxorubicin | Restored sensitivity |

This suggests that this compound may play a role in overcoming multi-drug resistance in cancer therapy.

Case Study 2: Enhancing Crop Resilience

In agricultural research, this compound has been applied to enhance crop resilience against environmental stresses. For instance, lettuce primed with this compound showed improved resistance to salt stress by modulating phenolic content and antioxidant capacity .

特性

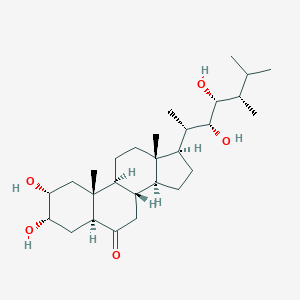

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-QONPFPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80736-41-0 | |

| Record name | Castasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。